5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-[(dimethylamino)methyl]furan-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-9(2)5-7-3-4-8(6-10)11-7;/h3-4,10H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLQUVLALYCAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001756 | |

| Record name | {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81074-81-9 | |

| Record name | 2-Furanmethanol, 5-[(dimethylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81074-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2-(Hydroxymethyl)-5-furyl)methyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081074819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {5-[(Dimethylamino)methyl]furan-2-yl}methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[2-(hydroxymethyl)-5-furyl]methyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

This technical guide provides a comprehensive overview of the known physical properties of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a furan derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This compound is also known as Ranitidine Impurity F HCl.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 81074-81-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄ClNO₂ | [1][2][3] |

| Molecular Weight | 191.66 g/mol | [1][2][3] |

| Appearance | Powder | [3][5] |

| Melting Point | 122-125 °C (decomposes) | [2][3][5] |

| Solubility | Slightly soluble in DMSO and Methanol. | [2] |

| Storage Conditions | Hygroscopic, store in a refrigerator under an inert atmosphere. | [2] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this exact compound are not detailed in the provided search results, standard laboratory procedures are employed. An illustrative example for determining the melting point is provided below.

Melting Point Determination (General Protocol)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

A small, dry sample of the powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. For this compound, decomposition is observed in the range of 122-125 °C.[2][3][5]

Synthesis and Logical Workflow

This compound is synthesized from its free base, 5-(dimethylaminomethyl)furfuryl alcohol. The general synthetic pathway involves the reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions to yield the free base, which is then treated with hydrochloric acid to form the hydrochloride salt.[6][7] A number of synthesis methods for the free base have been published.[6][7][8]

The logical workflow for the synthesis can be visualized as follows:

Caption: Synthetic workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 81074-81-9 [m.chemicalbook.com]

- 3. This compound 98 81074-81-9 [sigmaaldrich.com]

- 4. keyorganics.net [keyorganics.net]

- 5. This compound 98 81074-81-9 [sigmaaldrich.com]

- 6. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 7. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 8. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a furan derivative primarily known as Ranitidine Impurity F. The document details its chemical structure, physicochemical properties, and synthesis. While its biological activity is not extensively studied, its role as a corrosion inhibitor is discussed. This guide aims to be a valuable resource for professionals in research and drug development by consolidating available data, including experimental protocols and structural information.

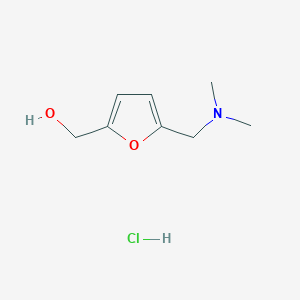

Chemical Identity and Structure

This compound is the hydrochloride salt of 5-(Dimethylaminomethyl)furfuryl alcohol. It is classified as a furan derivative.

Chemical Structure:

The chemical structure of this compound is presented below. The molecule consists of a furan ring substituted with a dimethylaminomethyl group at the 5-position and a hydroxymethyl group at the 2-position. The amine is protonated to form the hydrochloride salt.

An In-depth Technical Guide to the Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate in the pharmaceutical industry, notably in the synthesis of H₂-receptor antagonists like ranitidine.[1][2] The document details various synthetic strategies, presenting quantitative data in structured tables, and providing explicit experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways.

Overview of Synthetic Strategies

The synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol, the free base of the target hydrochloride salt, can be achieved through several principal routes. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction. The main synthetic approaches are:

-

The Mannich Reaction: This classic approach involves the aminomethylation of furfuryl alcohol using dimethylamine and formaldehyde or a formaldehyde equivalent.

-

Reductive Amination of 5-Hydroxymethylfurfural (HMF): This pathway utilizes the versatile biomass-derived platform molecule 5-HMF, which undergoes reductive amination with dimethylamine.

-

Synthesis from Carbohydrates: An extension of the HMF route, this method starts from common sugars like glucose or fructose, which are first converted to HMF in situ.

The final step in all pathways is the reaction of the resulting 5-(Dimethylaminomethyl)furfuryl alcohol with hydrochloric acid to yield the stable hydrochloride salt.[3]

Synthesis Pathway 1: The Mannich Reaction

The Mannich reaction is a widely employed method for the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol from furfuryl alcohol.[4][5] This reaction can be carried out using different reagents to introduce the dimethylaminomethyl group.

Using Bis(dimethylamino)methane

A high-yield procedure involves the use of bis(dimethylamino)methane as the aminomethylating agent in an acidic medium.[4][5]

Experimental Protocol:

-

A solution of 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml) is prepared in a reaction vessel.

-

The solution is stirred and cooled to 10°C.

-

A solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml) is added dropwise, maintaining the temperature at 10°C.[4][5]

-

The reaction mixture is then stirred at room temperature for 18 hours.[4][5]

-

Following the reaction, acetic acid is removed at 60°C under reduced pressure.[4][5]

-

Ice (200 g) is added to the residue, which is then made basic with a 40% aqueous sodium hydroxide solution with external cooling.[4][5]

-

The mixture is extracted with ethyl acetate.

-

The organic extracts are combined, and the solvent is evaporated.

-

The resulting residue is distilled to yield 5-dimethylaminomethyl-2-furanmethanol.[4][5]

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Boiling Point (°C/mmHg) |

| 2-Furanmethanol | 98.10 | 98 | 1.0 | - | - |

| Bis(dimethylamino)methane | 102.18 | 112 | 1.1 | - | - |

| 5-(Dimethylaminomethyl)furfuryl alcohol | 155.19 | 145 | 0.93 | 94 | 92-96 / 0.2-0.5 |

Reaction Pathway Diagram:

Caption: Mannich reaction of furfuryl alcohol with bis(dimethylamino)methane.

Using Dimethylamine and Paraformaldehyde

An alternative Mannich reaction involves the use of dimethylamine and paraformaldehyde.[6]

Experimental Protocol:

This method involves the aminomethylation of furfuryl alcohol with dimethylamine and paraformaldehyde.[6] Specific experimental details such as reaction times, temperatures, and workup procedures are proprietary to various manufacturers but generally follow the principles of the Mannich reaction.

Synthesis Pathway 2: Reductive Amination of 5-Hydroxymethylfurfural (HMF)

This modern approach utilizes 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from biomass. The synthesis proceeds via reductive amination.

One-Pot Synthesis from 5-Hydroxymethylfurfural

A patented one-pot method describes the synthesis from HMF using a mixture of N,N-dimethylformamide (DMF), formic acid, and water as the reaction medium.[1]

Experimental Protocol:

-

In a 50 mL round-bottom flask, add formic acid (21 g), water (2.86 g), and N,N-dimethylformamide (11.14 g).

-

Add 5-hydroxymethylfurfural (6 g) to the solution and ensure it is fully dissolved.

-

The flask is placed in an oil bath and heated to 120°C for 3 hours.[1]

-

After the reaction is complete, the solvent is recovered by distillation.

-

The residue is adjusted to a pH of 11-12 with a 40% sodium hydroxide solution.

-

The mixture is extracted three times with 100 mL of ethyl acetate.

-

The combined ethyl acetate layers are distilled to remove the solvent, yielding the crude product.

-

The crude product is purified by vacuum distillation.[1]

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Boiling Point (°C/Pa) |

| 5-Hydroxymethylfurfural | 126.11 | 6 | 0.0476 | - | - |

| Formic Acid | 46.03 | 21 | - | - | - |

| N,N-Dimethylformamide | 73.09 | 11.14 | - | - | - |

| Water | 18.02 | 2.86 | - | - | - |

| 5-(Dimethylaminomethyl)furfuryl alcohol | 155.19 | - | - | >95 | 130-133 / 2000 |

Reaction Pathway Diagram:

Caption: Reductive amination of 5-hydroxymethylfurfural.

Synthesis from Carbohydrates

A related and sustainable approach involves the in-situ generation of 5-HMF from common carbohydrates like glucose, fructose, or sucrose, followed by the one-pot reductive amination as described above.[1]

Experimental Workflow:

Caption: Synthesis from carbohydrates via in-situ HMF formation.

Conversion to Hydrochloride Salt

The final step to obtain the stable, crystalline hydrochloride salt is the protonation of the basic tertiary amine of 5-(Dimethylaminomethyl)furfuryl alcohol with hydrochloric acid.

Experimental Protocol:

-

Dissolve the purified 5-(Dimethylaminomethyl)furfuryl alcohol in a suitable anhydrous solvent such as isopropanol or acetonitrile.[7][8]

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Reaction Diagram:

Caption: Formation of the hydrochloride salt.

Conclusion

The synthesis of this compound can be accomplished through various effective pathways. The choice of a particular method may depend on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the process. The Mannich reaction offers a high-yield route from readily available furfuryl alcohol, while the reductive amination of HMF provides a more sustainable approach utilizing biomass-derived feedstocks. Each method has its own set of optimal conditions that must be carefully controlled to achieve the desired outcome. The final conversion to the hydrochloride salt is a straightforward and efficient process.

References

- 1. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]

- 2. 5-[(Dimethylamino)methyl]-2-furanmethanol|lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 5. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 6. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 7. US5672724A - Processes for preparing ranitidine - Google Patents [patents.google.com]

- 8. DE69532533T2 - METHOD FOR PRODUCING RANITIDINE - Google Patents [patents.google.com]

Unveiling the Putative Mechanism of Action: A Technical Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride as a Monoamine Oxidase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, also known as Ranitidine Impurity F, is a furan derivative that has been identified as a potential inhibitor of Monoamine Oxidase B (MAO-B). While specific peer-reviewed studies detailing its mechanism of action are not extensively available, its structural similarity to other known furan-based MAO-B inhibitors allows for a hypothesized mechanism. This technical guide consolidates the available information, proposes a likely mechanism of action based on analogous compounds, and provides detailed experimental protocols and conceptual frameworks relevant to its investigation.

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol is a furan derivative.[1] The non-hydrochloride form, 5-[(Dimethylamino)methyl]-2-furanmethanol, is recognized as an intermediate in the synthesis of Ranitidine hydrochloride and is cited as an inhibitor of monoamine oxidase B (MAO-B).[2] MAO-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. This guide explores the potential mechanism of action of this compound as a MAO-B inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound 5-((Dimethylamino)methyl)-2-furanmethanol is provided below.

| Property | Value | Reference |

| Molecular Formula | C8H13NO2 | [3] |

| Molecular Weight | 155.19 g/mol | [3] |

| Boiling Point | 217.7°C at 760mmHg | [2] |

| Flash Point | 85.5°C | [2] |

| pKa (Predicted) | 14.02 ± 0.10 | [2] |

Proposed Mechanism of Action: MAO-B Inhibition

Based on the established activity of furan-containing compounds as MAO-B inhibitors, this compound likely exerts its effect through direct interaction with the MAO-B enzyme.

The Monoamine Oxidase B Signaling Pathway

MAO-B is a flavin-containing enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine.[] Inhibition of MAO-B leads to an increase in synaptic dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[] The proposed inhibitory action of the title compound would interrupt this catalytic cycle.

Molecular Interactions

The furan ring is a common scaffold in MAO-B inhibitors. Molecular docking studies of similar furan-containing compounds suggest that the furan ring and its substituents likely interact with key residues in the active site of the MAO-B enzyme. The dimethylaminomethyl group may engage in hydrogen bonding or electrostatic interactions, while the furan ring itself could form hydrophobic interactions within the enzyme's binding pocket.

Experimental Protocols for Characterization

To rigorously determine the mechanism of action, a series of in vitro and in silico experiments are necessary. The following protocols are based on standard methodologies used for the characterization of MAO-B inhibitors.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This assay quantifies the inhibitory potential of the compound by measuring the production of hydrogen peroxide, a byproduct of MAO-B activity.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine or tyramine)

-

Horseradish peroxidase (HRP)

-

A suitable fluorometric probe (e.g., Amplex Red or equivalent)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (this compound)

-

Positive control (e.g., Selegiline or Rasagiline)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in assay buffer.

-

In a 96-well plate, add the test compound dilutions, positive control, and a vehicle control (assay buffer).

-

Add the MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorometric probe in assay buffer.

-

Initiate the enzymatic reaction by adding the reaction mixture to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) over time.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Studies for Inhibition Type Determination

To understand how the compound inhibits MAO-B (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

-

Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

-

For each inhibitor concentration, measure the initial reaction velocities at different substrate concentrations.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the type of inhibition.

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increases | Lines intersect on the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |

Reversibility Studies

Dialysis or rapid dilution methods can be used to determine if the inhibition is reversible or irreversible.

Procedure (Rapid Dilution Method):

-

Incubate a concentrated solution of MAO-B with a high concentration of the inhibitor for an extended period.

-

Rapidly dilute the enzyme-inhibitor mixture into the assay medium.

-

Immediately measure the enzymatic activity.

-

If the activity is restored upon dilution, the inhibition is reversible. If the activity remains low, the inhibition is likely irreversible.

In Silico Analysis: Molecular Docking

Molecular docking simulations can provide insights into the binding mode of this compound with the MAO-B active site.

Procedure:

-

Obtain the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of the ligand (the compound of interest).

-

Define the binding site on the MAO-B enzyme, typically centered on the flavin adenine dinucleotide (FAD) cofactor.

-

Perform docking calculations using software such as AutoDock or Glide.

-

Analyze the resulting poses to identify the most favorable binding orientation and the key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the active site residues.

References

In-Depth Technical Guide: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS: 81074-81-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, with a CAS number of 81074-81-9, is a furan derivative that serves as a critical intermediate in the synthesis of blockbuster pharmaceuticals.[1][2] Notably, it is a well-documented precursor in the production of Ranitidine, a potent histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. This compound is also recognized as "Ranitidine Impurity F HCl," highlighting its importance in the quality control and impurity profiling of the final active pharmaceutical ingredient (API).[3] Beyond its pharmaceutical applications, it has been investigated for its properties as a corrosion inhibitor for mild steel in acidic environments.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 81074-81-9 | [1][3] |

| Molecular Formula | C₈H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 191.66 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Melting Point | 122-125 °C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | |

| SMILES | Cl[H].CN(C)Cc1ccc(CO)o1 | [1] |

| InChI | 1S/C8H13NO2.ClH/c1-9(2)5-7-3-4-8(6-10)11-7;/h3-4,10H,5-6H2,1-2H3;1H | [1] |

| InChI Key | UDLQUVLALYCAMJ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

5-(Dimethylaminomethyl)furfuryl alcohol is primarily synthesized via the Mannich reaction, utilizing furfuryl alcohol, dimethylamine, and formaldehyde. The resulting free base is then converted to its hydrochloride salt. The following experimental protocols are derived from established synthetic routes for its use as a precursor to Ranitidine.

Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol

This procedure outlines a common method for the aminomethylation of furfuryl alcohol.

Materials:

-

Furfuryl alcohol

-

Dimethylamine

-

Paraformaldehyde

-

Appropriate solvent (e.g., ethanol)

-

Hydrochloric acid (for hydrochloride salt formation)

Protocol:

-

Combine furfuryl alcohol, dimethylamine, and paraformaldehyde in a suitable reaction vessel containing the chosen solvent.

-

The reaction mixture is typically stirred and may require heating to proceed to completion.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product, 5-(Dimethylaminomethyl)furfuryl alcohol (free base), is then purified, often through distillation.

-

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.

-

The resulting precipitate of this compound is collected by filtration, washed, and dried.

Synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol

This protocol details the subsequent conversion of 5-(Dimethylaminomethyl)furfuryl alcohol to Ranitidine.

Materials:

-

5-(Dimethylaminomethyl)furfuryl alcohol

-

Cysteamine hydrochloride (2-mercaptoethylamine hydrochloride)

-

N-methyl-1-methylthio-2-nitroethenamine

-

Appropriate solvents

Protocol:

-

5-(Dimethylaminomethyl)furfuryl alcohol is reacted with cysteamine hydrochloride. This step involves the substitution of the hydroxyl group with the thioethylamine moiety.

-

The intermediate, 5-dimethylaminomethyl-2-(2′-aminoethyl)thiomethylfurane, is then reacted with N-methyl-1-methylthio-2-nitroethenamine.

-

This final condensation step yields Ranitidine.

-

The crude Ranitidine is then subjected to purification processes, such as crystallization, to obtain the final, high-purity API.

Biological Relevance and Mechanism of Action

While there is limited direct research on the biological activity of this compound itself, its significance lies in its role as a key precursor to Ranitidine. Therefore, its biological relevance is intrinsically linked to the pharmacological action of Ranitidine.

Ranitidine is a histamine H2-receptor antagonist. It functions by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action leads to a reduction in gastric acid secretion.

Signaling Pathway of Histamine H2 Receptor and Ranitidine Action

The following diagram illustrates the signaling pathway of the histamine H2 receptor and the point of intervention by Ranitidine.

Caption: Histamine H2 receptor signaling pathway and Ranitidine's mechanism of action.

Genotoxicity of Related Impurities

Recent concerns have been raised regarding the presence of genotoxic impurities, such as N-nitrosodimethylamine (NDMA), in Ranitidine products. These impurities can arise from the degradation of the Ranitidine molecule itself or from the manufacturing process. As this compound is a key starting material, controlling its purity and the subsequent synthesis steps is crucial to minimize the formation of any potential genotoxic byproducts in the final drug substance. While studies on the mutagenicity of furfuryl alcohol itself have shown mixed results, the potential for impurity formation during synthesis necessitates rigorous analytical monitoring.[4][5][6][7][8]

Experimental Workflow Visualization

The following diagram provides a high-level overview of the experimental workflow from this compound to the final API, Ranitidine.

Caption: Synthetic workflow from the starting material to the final Ranitidine API.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, primarily due to its role as a pivotal intermediate in the synthesis of Ranitidine. Its physicochemical properties are well-characterized, and its synthesis is well-established. While direct biological data on this specific molecule is sparse, its connection to a major therapeutic agent underscores its importance in drug development and manufacturing. A thorough understanding of its chemistry and the control of its purity are paramount for ensuring the quality and safety of the final drug product. Future research could focus on the potential for this intermediate to contribute to the formation of impurities and on optimizing its synthesis to enhance yield and purity, thereby improving the overall manufacturing process of Ranitidine and other potential derivatives.

References

- 1. This compound 98 81074-81-9 [sigmaaldrich.com]

- 2. 5-(Dimethylaminomethyl)-2-furfuryl Alcohol Hydrochloride [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. Evidence for the absence of mutagenic activity of furfuryl alcohol in tests of germ cells in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mutagenicity of furfural in plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactivation of food genotoxicants 5-hydroxymethylfurfural and furfuryl alcohol by sulfotransferases from human, mouse and rat: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, also known as Ranitidine Impurity F HCl, is a furan derivative with significant applications in both the pharmaceutical and industrial sectors. Primarily recognized as a key intermediate in the synthesis of the H₂ histamine receptor antagonist, ranitidine, it has also been a subject of research for its properties as a corrosion inhibitor. This technical guide provides an in-depth overview of its chemical properties, synthesis, and relevant experimental protocols, tailored for a scientific audience.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Weight | 191.66 g/mol | [1] |

| Molecular Formula | C₈H₁₄ClNO₂ | [1] |

| CAS Number | 81074-81-9 | [1] |

| Melting Point | 122-125 °C (decomposes) | [1][2] |

| Appearance | Powder | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| EC Number | 279-686-0 | [1] |

| InChI Key | UDLQUVLALYCAMJ-UHFFFAOYSA-N | [1] |

Synthesis

This compound is typically synthesized from its free base, 5-(Dimethylaminomethyl)furfuryl alcohol. The free base can be prepared through various methods, with one common approach involving the reaction of 2-furanmethanol (furfuryl alcohol) with bis(dimethylamino)methane in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol

This protocol is adapted from established patent literature.[3][4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).

-

Reagent Addition: While cooling the vessel to approximately 10°C, add a solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) dropwise with continuous stirring.

-

Reaction: Allow the mixture to stir at room temperature for 18 hours.

-

Solvent Removal: Remove the acetic acid at 60°C under reduced pressure.

-

Work-up: To the residue, add ice (200 g) and basify with a 40% aqueous sodium hydroxide solution, ensuring the temperature is controlled with external cooling.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Isolation: Dry the combined ethyl acetate extracts and evaporate the solvent.

-

Purification: Distill the residue under reduced pressure (e.g., 92-96°C at 0.2-0.5 mmHg) to yield pure 5-(Dimethylaminomethyl)furfuryl alcohol.

The hydrochloride salt can then be prepared by treating a solution of the free base in a suitable solvent (e.g., isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent, followed by isolation of the precipitated salt.

Synthesis Workflow

Caption: Workflow for the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol.

Applications in Drug Development

The primary role of this compound in drug development is as a crucial intermediate in the synthesis of Ranitidine. Ranitidine is a well-known histamine H2-receptor antagonist used to decrease stomach acid production.

Ranitidine Synthesis Pathway

Caption: Synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol.

Mechanism of Action of Ranitidine

Ranitidine functions by competitively and reversibly inhibiting the binding of histamine to H2 receptors on gastric parietal cells.[5][6][7] This action blocks the downstream signaling cascade that leads to the secretion of gastric acid.

References

- 1. 5-(二甲氨基甲基)糠醇盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 81074-81-9 [m.chemicalbook.com]

- 3. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 4. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

- 7. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

The Biological Versatility of the Furan Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the diverse pharmacological activities of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support further research and drug development in this promising area.

Anticancer Activity of Furan Derivatives

Furan-containing compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The antiproliferative activity of various furan derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for selected furan derivatives against different cancer cell lines is presented in Table 1.

| Compound/Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |

| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine |

| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine |

| Furan-fused Chalcone | 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone | HL60 (Leukemia) | 12.3 | - |

| Furan-fused Chalcone | 7-cinnamoyl-6-hydroxybenzofuran | HL60 (Leukemia) | 17.2 | - |

| Furanopyridinone | Compound 4c | KYSE70 (Esophageal) | 0.655 µg/mL | - |

| Furanopyridinone | Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL | - |

| Furopyrimidine | Compound 7b | A549 (Lung) | 6.66 | Sorafenib (6.60 µM) |

| Furan-containing Chalcone | Compound 3c | MDA-MB-231 (Breast) | 9.8 µg/mL | - |

| Carbohydrazide with Furan Moiety | Compound 3g | A549 (Lung) | >100 | - |

| Benzofuran Derivative | Compound 1 | K562 (Leukemia) | 5 | Doxorubicin (1.136 µM) |

| Benzofuran Derivative | Compound 1 | HL60 (Leukemia) | 0.1 | Doxorubicin (1.136 µM) |

Table 1: Anticancer Activity of Selected Furan Derivatives. [1][2][3][4][5][6][7][8]

Signaling Pathways in Anticancer Activity

Furan derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. Some furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

The Wnt/β-catenin pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Some flavonoids and other natural products are known to modulate this pathway, and furan derivatives are being investigated for similar activities.

Antimicrobial Activity of Furan Derivatives

Furan-based structures are found in several clinically used antimicrobial agents. Their mode of action often involves the generation of reactive intermediates that can damage microbial DNA and proteins.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. Table 2 summarizes the MIC values of various furan derivatives against different microbial strains.

| Compound/Derivative Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound |

| 3-Aryl-3-(furan-2-yl)propanoic Acid | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | - |

| Furan-Derived Chalcone | Compound 2a | Staphylococcus aureus | 256 | - |

| Furan-Derived Chalcone | Compound 2c | Escherichia coli | 1024 | - |

| Carbamothioyl-furan-2-carboxamide | 2,4-dinitrophenyl derivative | Various Bacteria & Fungi | 150.7 - 295 | Gentamicin |

| 2(5H)-Furanone Derivative | F131 | Staphylococcus aureus | 8 - 16 | Gentamicin |

| 2(5H)-Furanone Derivative | F131 | Candida albicans | 32 - 128 | Fluconazole |

| Dibenzofuran bis(bibenzyl) | - | Candida albicans | 16 - 512 | - |

Table 2: Antimicrobial Activity of Selected Furan Derivatives. [4][9][10][11][12]

Experimental Workflow for Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of Furan Derivatives

Certain furan derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of furan derivatives against COX-1 and COX-2 is a key indicator of their anti-inflammatory potential. Table 3 presents the IC50 values for selected furan-containing compounds.

| Compound/Derivative Class | Specific Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone | Methyl sulfone derivative 28 | COX-2 | 0.06 | > 1667 | Rofecoxib |

| Naphthofuranone | Compound 30 | COX-2 | 0.329 | > 1519 | Rofecoxib |

| Furanone Derivative | Pyridazinone 5b | COX-2 | 0.04 | - | Celecoxib (0.05 µM) |

| Furanone Derivative | Pyridazinone 8b | COX-2 | 0.04 | - | Celecoxib (0.05 µM) |

| Furanone Derivative | Pyridazinone 8c | COX-2 | 0.04 | - | Celecoxib (0.05 µM) |

| Furanocoumarin | Bergapten | Inflammation (in vivo ED50) | 01.6±0.003 mg/kg | - | - |

| Furanocoumarin | Oxypeucedanin hydrate | Inflammation (in vivo ED50) | 126.4±0.011 mg/kg | - | - |

Table 3: Anti-inflammatory Activity of Selected Furan Derivatives. [13][14][15]

Signaling Pathways in Inflammation

The anti-inflammatory effects of furan derivatives are often mediated by their interaction with signaling pathways that regulate the expression and activity of pro-inflammatory molecules.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a central role in the cellular response to inflammatory stimuli. Furan derivatives can modulate this pathway to reduce inflammation.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a role in regulating inflammation. Some furan derivatives can act as agonists for PPAR-γ, leading to anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of furan derivatives on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Furan derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furan derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a furan derivative that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Furan derivatives

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the furan derivatives in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

COX Inhibition Assay

This protocol is used to evaluate the inhibitory effect of furan derivatives on COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Furan derivatives

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection or a colorimetric/fluorometric probe

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the furan derivatives or a vehicle control for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., a solution of HCl).

-

PGE2 Measurement: Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the furan derivative. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

Furan derivatives represent a rich source of structurally diverse compounds with a wide range of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of furan-based compounds for various medicinal applications. Further investigation into the structure-activity relationships and mechanisms of action of these versatile molecules will undoubtedly pave the way for the discovery of next-generation drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ijabbr.com [ijabbr.com]

- 5. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS No: 81074-81-9) is a critical chemical intermediate, most notably recognized for its role in the synthesis of Ranitidine, a widely-known histamine H2-receptor antagonist. This document provides a comprehensive technical overview of its synthesis, chemical properties, and core applications. Detailed experimental protocols for its preparation are outlined, and key quantitative data are presented for comparative analysis. Furthermore, its sequential conversion in the synthetic pathway to Ranitidine is visually represented to elucidate the logical workflow.

Chemical and Physical Properties

This compound is a furan derivative.[1] The hydrochloride salt is typically a powder.[1] The free base, 5-(Dimethylaminomethyl)furfuryl alcohol (CAS No: 15433-79-1), is a liquid at room temperature.[2][3]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄ClNO₂ | [1][4][5] |

| Molecular Weight | 191.66 g/mol | [1][4][5] |

| Melting Point | 122-125 °C (decomposition) | [1] |

| Boiling Point (Free Base) | 92-96 °C at 0.2-0.5 mmHg | [6][7] |

| Density (Free Base) | 1.07 g/cm³ at 25 °C | [3] |

| CAS Number | 81074-81-9 | [1][4][5] |

| EC Number | 279-686-0 | [1] |

Synthesis Protocols

The primary route for synthesizing 5-(Dimethylaminomethyl)furfuryl alcohol is the aminomethylation of furfuryl alcohol (also known as 2-furanmethanol).[6][8] Various methods have been developed to optimize this Mannich-type reaction.

Method 1: Synthesis via Mannich Reaction with Bis(dimethylamino)methane

This improved process avoids the use of formaldehyde and halide ions, leading to a product that is easier to purify.[6][7]

Experimental Protocol:

-

A solution of bis(dimethylamino)methane (112 g, 1.1 mol) in acetic acid (200 ml) is prepared.

-

This solution is added dropwise with cooling (maintaining 10°C) to a stirred solution of 2-furanmethanol (98 g, 1.0 mol) in acetic acid (1000 ml).[6][7]

-

The resulting mixture is stirred at room temperature for 18 hours.[6][7]

-

The acetic acid is removed at 60°C under reduced pressure.[6][7]

-

Ice (200 g) is added to the residue, which is then made basic by the addition of 40% aqueous sodium hydroxide, with external cooling.[6][7]

-

The mixture is extracted with ethyl acetate. The combined organic extracts are evaporated and the residue is distilled under reduced pressure to yield 5-(dimethylaminomethyl)-2-furanmethanol.[6][7]

Method 2: Synthesis from 5-Hydroxymethylfurfural (HMF)

An alternative "one-pot" method utilizes 5-hydroxymethylfurfural as a starting material.

Experimental Protocol:

-

In a 50 mL round-bottom flask, add formic acid (21 g), water (2.86 g), and N,N-dimethylformamide (11.14 g).[9]

-

Add 5-hydroxymethylfurfural (6 g) and stir until fully dissolved.[9]

-

Heat the flask in an oil bath to 120°C and maintain the reaction for 3 hours.[9]

-

After the reaction, distill to recover the solvent.[9]

-

Adjust the pH of the residue to 11-12 using a 40% sodium hydroxide solution.[9]

-

Extract the mixture three times with 100 mL of ethyl acetate.[9]

-

Combine the organic layers and distill to remove the ethyl acetate.

-

The resulting crude product is purified by vacuum distillation (130-133°C, 2000Pa) to yield 5-[(dimethylamino)methyl]-2-furan methanol.[9]

-

Yield: >95%[9]

Core Application: Intermediate in Ranitidine Synthesis

5-(Dimethylaminomethyl)furfuryl alcohol is a crucial precursor in the manufacture of Ranitidine.[8] The synthesis involves a multi-step pathway where the alcohol is converted into other intermediates before the final condensation step.

The overall workflow from furfuryl alcohol to Ranitidine can be visualized as a logical progression of chemical transformations.

Caption: Synthetic pathway from Furfuryl Alcohol to Ranitidine.

Conversion to Subsequent Intermediates

The hydroxyl group of 5-(dimethylaminomethyl)furfuryl alcohol is reactive and can be substituted to continue the synthesis.

Experimental Protocol: Reaction with Thionyl Chloride

A common subsequent step is the conversion of the alcohol to a chloride, which is a better leaving group.

-

Combine this compound (210 g, 1.1 mol) and acetonitrile (500 mL).[10]

-

Cool the mixture to approximately 0°C.[10]

-

Add thionyl chloride (113 g, 0.95 mol) dropwise over 30 minutes, ensuring the reaction temperature is maintained below 5°C.[10]

-

Following the addition, distill in vacuo to remove about 250 mL of distillate.

-

Add methanesulfonic acid (144 g, 1.5 mol) to yield a solution of the title compound, 5-[(Dimethylamino)methyl]-2-(chloromethyl)-furan hydrochloride.[10]

This chlorinated intermediate is then reacted with other building blocks to complete the synthesis of Ranitidine.

Other Applications

While its primary role is in drug synthesis, this compound has also been investigated as a corrosion inhibitor for mild steel in 1M HCl environments using potentiodynamic polarization measurement techniques.[1]

Conclusion

This compound is a well-established and vital intermediate in pharmaceutical manufacturing, particularly for the synthesis of Ranitidine. The synthetic protocols, primarily based on the Mannich reaction, are efficient and high-yielding. Its chemical properties and reactivity are well-suited for its role as a versatile building block in multi-step organic synthesis. The data and methodologies presented in this guide offer a comprehensive resource for professionals engaged in drug development and chemical synthesis.

References

- 1. This compound 98 81074-81-9 [sigmaaldrich.com]

- 2. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 7. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 8. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]

- 10. US5672724A - Processes for preparing ranitidine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: Discovery, Synthesis, and Application

This technical guide provides a comprehensive overview of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key chemical intermediate in the synthesis of ranitidine. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and its pivotal role in the creation of histamine H₂-receptor antagonists.

Introduction and Discovery

This compound is a furan derivative that serves as a critical building block in organic synthesis.[1] Its primary significance lies in its role as a precursor to ranitidine, a widely known histamine H₂-receptor antagonist used to decrease stomach acid production.[2] The development of this intermediate is intrinsically linked to the discovery and commercialization of ranitidine by Glaxo (now GlaxoSmithKline) in the late 1970s and early 1980s.[2] While not a pharmacologically active agent itself, its molecular framework is essential for constructing the final drug molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt is presented below.

| Property | Value | Source |

| 5-(Dimethylaminomethyl)furfuryl alcohol | ||

| CAS Number | 15433-79-1 | [3][4] |

| Molecular Formula | C₈H₁₃NO₂ | [3][4] |

| Molecular Weight | 155.19 g/mol | [4] |

| Boiling Point | 92-96°C at 0.2-0.5 mmHg | [5][6] |

| Density | 1.07 g/cm³ at 25°C | [3] |

| This compound | ||

| CAS Number | 81074-81-9 | [1][7][8] |

| Molecular Formula | C₈H₁₄ClNO₂ | [7] |

| Molecular Weight | 191.66 g/mol | [7] |

| Melting Point | 122-125°C (decomposes) | [1] |

| Appearance | Powder | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound has been approached through various routes, primarily focusing on efficiency and yield for large-scale production.

Synthesis from 2-Furanmethanol (Furfuryl Alcohol)

A common and efficient method involves the Mannich reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions.[5][6] This approach avoids the use of hazardous reagents like lithium aluminium hydride.[5][6]

Experimental Protocol: Synthesis from 2-Furanmethanol

-

Materials: 2-Furanmethanol, bis(dimethylamino)methane, acetic acid, 40% aqueous sodium hydroxide, ethyl acetate.

-

Procedure:

-

A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid is added dropwise with cooling (10°C) to a stirred solution of 2-furanmethanol (1.0 mol) in acetic acid.[5][6]

-

The mixture is stirred at room temperature for 18 hours.[5][6]

-

Acetic acid is removed under reduced pressure at 60°C.[5][6]

-

Ice is added to the residue, and the mixture is made basic with 40% aqueous sodium hydroxide with external cooling.[5][6]

-

The combined ethyl acetate extracts are dried and the solvent is evaporated.[5][6]

-

The residue is distilled under reduced pressure (0.2-0.5 mmHg) to yield 5-dimethylaminomethyl-2-furanmethanol with a boiling point of 92-96°C.[5][6] Reported yields for this method are in the range of 76-94%.[6]

-

-

Conversion to Hydrochloride Salt: The free base can be converted to the hydrochloride salt by reacting it with hydrogen chloride in a suitable solvent.

Synthesis from 5-Hydroxymethylfurfural (HMF)

An alternative "one-pot" synthesis starts from readily available biomass-derived materials like glucose, fructose, or 5-hydroxymethylfurfural (HMF).[9]

Experimental Protocol: Synthesis from 5-Hydroxymethylfurfural

-

Materials: 5-Hydroxymethylfurfural, N,N-dimethylformamide (DMF), formic acid, water, 40% sodium hydroxide solution, ethyl acetate.

-

Procedure:

-

5-Hydroxymethylfurfural is dissolved in a mixture of N,N-dimethylformamide, formic acid, and water.[9]

-

The reaction mixture is heated in an oil bath at 120°C for 3 hours.[9]

-

After the reaction is complete, the solvent is recovered by distillation.[9]

-

The residue is adjusted to a pH of 11-12 with a 40% sodium hydroxide solution.[9]

-

The product is extracted three times with ethyl acetate.[9]

-

The combined organic layers are evaporated to remove the solvent, yielding the crude product.[9]

-

The crude product is purified by vacuum distillation (130-133°C, 2000Pa) to give 5-[(dimethylamino)methyl]-2-furanmethanol with a yield of over 95%.[9]

-

Role in Drug Development: Synthesis of Ranitidine

The primary application of this compound is as a key intermediate in the synthesis of ranitidine.[5] The furanmethanol derivative is converted into a thioether, which is then condensed with another component to form the final ranitidine molecule.

The general synthetic pathway from 5-(Dimethylaminomethyl)furfuryl alcohol to ranitidine is illustrated below.

Mechanism of Action of the Final Product (Ranitidine)

While this compound is not biologically active in the same manner as the final drug, understanding the mechanism of ranitidine provides context for the importance of its synthesis. Ranitidine is a competitive and reversible inhibitor of the histamine H₂ receptor located on the gastric parietal cells.[2] By blocking the action of histamine at these receptors, it effectively reduces the secretion of gastric acid.[2]

The following diagram illustrates the mechanism of action of ranitidine at the gastric parietal cell.

Conclusion

This compound, while not a therapeutic agent itself, holds a significant place in the history of pharmaceutical chemistry. Its efficient synthesis was a crucial step in the large-scale production of ranitidine, a drug that revolutionized the treatment of peptic ulcers and related conditions. The synthetic methodologies developed for this intermediate highlight key principles of organic synthesis and process chemistry. This guide has provided a detailed overview of its discovery, synthesis, and the ultimate biological context of its application, serving as a valuable resource for professionals in the field of drug development and organic synthesis.

References

- 1. This compound 98 81074-81-9 [sigmaaldrich.com]

- 2. Ranitidine - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 5-((Dimethylamino)methyl)-2-furanmethanol | C8H13NO2 | CID 84906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0036716A1 - Process for preparing 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 6. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. keyorganics.net [keyorganics.net]

- 9. CN104059036A - Synthetic method of 5-[(dimethylamino) methyl]-2-furfuryl alcohol - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride (CAS Number: 81074-81-9). Due to a lack of extensive published quantitative data for this specific compound, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for determining its solubility. This guide is intended to equip researchers and professionals in drug development with the necessary information and methodologies to accurately assess the solubility of this compound in various solvents.

Introduction

This compound is a furan derivative. It is recognized as an impurity (Impurity F) in the synthesis of Ranitidine, a histamine H2-receptor antagonist. The hydrochloride salt form suggests it likely possesses different solubility characteristics compared to its free base. Understanding the solubility of this compound is crucial for its handling, formulation, and in analytical method development.

Solubility Data

Currently, only qualitative solubility data for this compound is publicly available. This information is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1] |

| Methanol | Not Specified | Slightly Soluble[1] |

Note: "Slightly soluble" is a qualitative term. For quantitative assessment, experimental determination is necessary.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted "shake-flask" method recommended by regulatory bodies such as the World Health Organization (WHO).

3.1. Principle

The shake-flask method involves adding an excess amount of the solid compound to a solvent of interest and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved compound in the solvent is measured, which represents the thermodynamic solubility.

3.2. Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

-

Volumetric flasks

-

Analytical balance

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter

3.3. Procedure

-

Preparation of Solvent: Prepare the desired solvents. For buffered solutions, ensure the pH is accurately adjusted and recorded.

-

Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually apparent.

-

Equilibration: Place the containers in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Dilution: Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

3.4. Workflow Diagram

References

An In-depth Technical Guide to the Spectroscopic Data of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a compound of interest in pharmaceutical research, particularly as an impurity of ranitidine. This document compiles available data and provides detailed experimental protocols for its characterization.

Chemical Information

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (5-((Dimethylamino)methyl)furan-2-yl)methanol hydrochloride, Ranitidine Impurity F HCl |

| CAS Number | 81074-81-9 |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.66 g/mol |

Spectroscopic Data

The following tables predict the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. These are estimated values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H-NMR Spectroscopic Data

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H3 (furan ring) | ~6.3 | Doublet | 1H |

| H4 (furan ring) | ~6.2 | Doublet | 1H |

| -CH₂-OH | ~4.5 | Singlet | 2H |

| -CH₂-N(CH₃)₂ | ~3.6 | Singlet | 2H |

| -N(CH₃)₂ | ~2.2 | Singlet | 6H |

| -OH | Variable | Broad Singlet | 1H |

| -NH⁺- | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C-NMR Spectroscopic Data

| Carbon | Chemical Shift (ppm) |

| C2 (furan ring) | ~155 |

| C5 (furan ring) | ~152 |

| C3 (furan ring) | ~110 |

| C4 (furan ring) | ~108 |

| -CH₂-OH | ~57 |

| -CH₂-N(CH₃)₂ | ~55 |

| -N(CH₃)₂ | ~45 |

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400-3200 | Broad, Strong |

| N-H stretch (ammonium) | 2700-2250 | Broad, Medium |

| C-H stretch (aromatic/aliphatic) | 3100-2850 | Medium |

| C=C stretch (furan ring) | ~1600, ~1500 | Medium |

| C-O stretch (alcohol) | ~1030 | Strong |

| C-N stretch | ~1200 | Medium |

The mass spectrometry data for the free base, 5-((Dimethylamino)methyl)-2-furanmethanol, is available and provides a strong indication of the fragmentation pattern. The hydrochloride salt would likely not show the HCl adduct in the mass spectrum under typical ionization conditions.

Table 4: GC-MS Data for 5-((Dimethylamino)methyl)-2-furanmethanol (Free Base)

| m/z | Relative Intensity (%) | Possible Fragment |

| 155 | Base Peak | [M]⁺ (Molecular Ion) |

| 140 | High | [M-CH₃]⁺ |

| 124 | Medium | [M-OCH₃]⁺ |

| 97 | High | [M-N(CH₃)₂-CH₂]⁺ |

| 58 | High | [CH₂=N(CH₃)₂]⁺ |

Data is based on the NIST database for the free base.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C-NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum (of the empty sample compartment or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or for the free base, Electron Impact - EI with a GC inlet).

-

Acquisition:

-

Direct Infusion (ESI): Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode.

-

GC-MS (EI): If analyzing the free base, inject the sample solution into the gas chromatograph for separation before introduction into the mass spectrometer.

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and a hypothetical pathway for the formation of this compound as a drug impurity.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Hypothetical formation pathway of Impurity F from Ranitidine degradation.

References

Methodological & Application

Synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, notably Ranitidine, a histamine H₂-receptor antagonist.[1] The primary synthetic route detailed is the Mannich reaction, a classic and efficient method for aminomethylation.[2][3][4] An alternative approach via the reductive amination of 5-hydroxymethylfurfural (HMF) is also discussed.[5][6][7] This protocol includes comprehensive experimental procedures, data presentation in tabular format, and workflow diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Compound Data Summary

The physical and chemical properties of 5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt are summarized below for easy reference.

| Property | 5-(Dimethylaminomethyl)furfuryl alcohol | This compound |

| CAS Number | 15433-79-1[8][9] | 81074-81-9[10] |

| Molecular Formula | C₈H₁₃NO₂[9] | C₈H₁₄ClNO₂ |

| Molecular Weight | 155.19 g/mol [9] | 191.66 g/mol |

| Boiling Point | 92-96 °C at 0.2-0.5 mmHg[11][12] | Not Applicable |

| Melting Point | Not Available | 122-125 °C (decomposes)[10] |

| Appearance | Liquid | Powder |

| Density | 1.07 g/cm³ at 25 °C[8] | Not Available |

| Storage Conditions | - | Hygroscopic, store in a refrigerator under an inert atmosphere[10] |

Synthetic Protocols

Two primary synthetic routes are presented: the Mannich reaction and reductive amination. The Mannich reaction is detailed as the primary protocol due to its prevalence in the literature for this specific transformation.

Protocol 1: Synthesis via Mannich Reaction

The Mannich reaction provides an efficient route to 5-(Dimethylaminomethyl)furfuryl alcohol by reacting furfuryl alcohol with a source of formaldehyde and dimethylamine.[4][13] A common and effective aminomethylating agent for this purpose is bis(dimethylamino)methane.[11][12]

Reaction Scheme:

Furfuryl alcohol + Bis(dimethylamino)methane → 5-(Dimethylaminomethyl)furfuryl alcohol

Materials:

-

2-Furanmethanol (Furfuryl alcohol)

-

Bis(dimethylamino)methane

-

Acetic acid

-

40% Aqueous sodium hydroxide

-

Ethyl acetate

-

Ice

-

Dichloromethane (for hydrochloride salt formation)

-

Hydrogen chloride (gas or solution in an appropriate solvent)